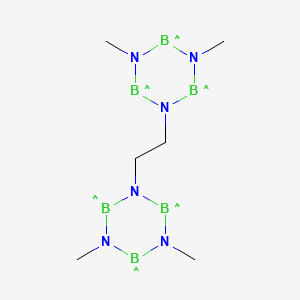
1,2-Di(3',5'-dimethylborazinyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(3’,5’-dimethylborazinyl)ethane is a unique organoboron compound characterized by its borazinyl groups attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1,2-Di(3’,5’-dimethylborazinyl)ethane typically involves the reaction of 3,5-dimethylborazine with ethylene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Di(3’,5’-dimethylborazinyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the borazinyl groups to their corresponding boron-hydride forms.
Substitution: The borazinyl groups can undergo substitution reactions with various nucleophiles, resulting in the formation of new derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Di(3’,5’-dimethylborazinyl)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biology: The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials with applications in electronics and aerospace.
Mécanisme D'action
The mechanism by which 1,2-Di(3’,5’-dimethylborazinyl)ethane exerts its effects involves the interaction of its borazinyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial for its applications in catalysis and material science. The pathways involved include coordination with metal ions and participation in electron transfer processes.
Comparaison Avec Des Composés Similaires
1,2-Di(3’,5’-dimethylborazinyl)ethane can be compared with other boron-containing compounds such as:
1,2-Dibromoethane: Unlike 1,2-Di(3’,5’-dimethylborazinyl)ethane, 1,2-Dibromoethane is primarily used as a fumigant and in organic synthesis.
1,2-Dimethylborazine: This compound serves as a precursor in the synthesis of 1,2-Di(3’,5’-dimethylborazinyl)ethane and shares similar chemical properties. The uniqueness of 1,2-Di(3’,5’-dimethylborazinyl)ethane lies in its dual borazinyl groups, which impart distinct reactivity and stability compared to other boron-containing compounds.
Propriétés
Numéro CAS |
54517-76-9 |
|---|---|
Formule moléculaire |
C6H16B6N6 |
Poids moléculaire |
237.1 g/mol |
InChI |
InChI=1S/C6H16B6N6/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h5-6H2,1-4H3 |
Clé InChI |
WCWPKAAHJPNATO-UHFFFAOYSA-N |
SMILES canonique |
[B]1N([B]N([B]N1C)CCN2[B]N([B]N([B]2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


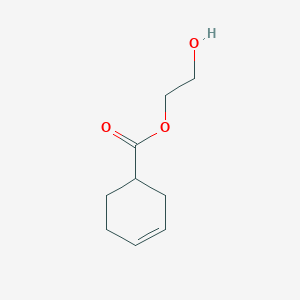
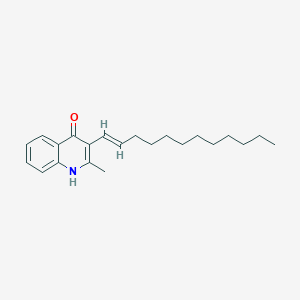
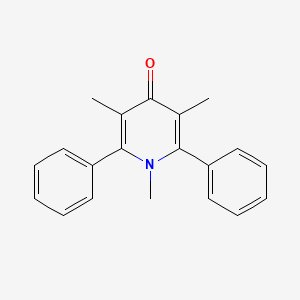
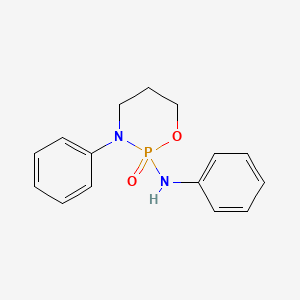

![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
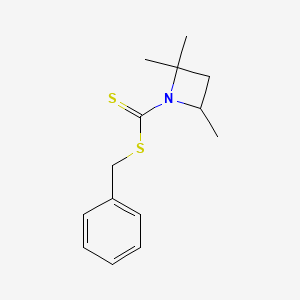
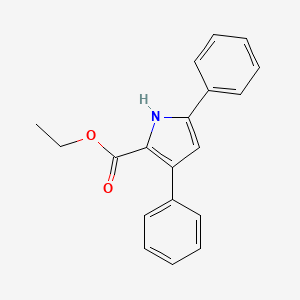


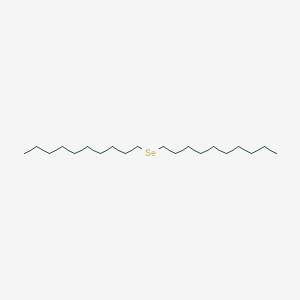
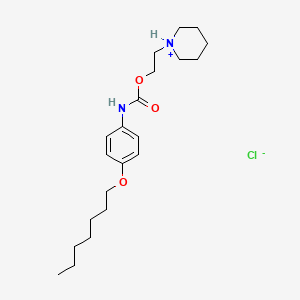

![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
